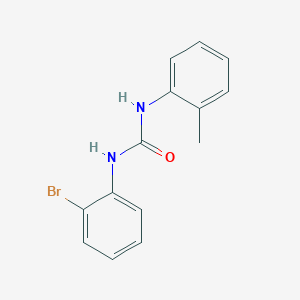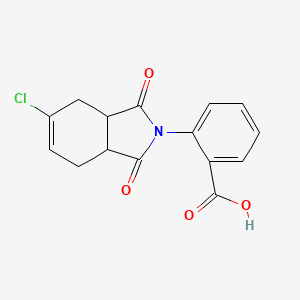![molecular formula C17H18N4O5 B5082730 1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5082730.png)
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a nitro group, and a diazinane trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the nitro group and the diazinane trione core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring and diazinane trione core may also contribute to the compound’s biological activity by binding to specific receptors or enzymes, modulating their function.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-5-fluoro-pyrazole-4-carbonyl fluoride: Shares the 1,3-dimethyl substitution pattern but differs in the core structure and functional groups.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring but have different substituents and core structures.
Uniqueness
1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
1,3-dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-18-15(22)12(16(23)19(2)17(18)24)9-11-5-6-13(14(10-11)21(25)26)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBRXOOEPZIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile](/img/structure/B5082650.png)
![N-{1-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5082670.png)
![2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5082681.png)
![Methyl 6a-methyl-5-(2-methylphenyl)-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5082689.png)
![2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5082695.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5082702.png)
![4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5082711.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5082722.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)
